Cas no 702-81-8 (3-methyladamantan-1-ol)
3-methyladamantan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- Tricyclo[3.3.1.13,7]decan-1-ol,3-methyl-
- 3-methyladamantan-1-ol
- 1-Hydroxy-3-methyladamantane
- 3-Methyl-1-hydroxyadamantane
- AKOS001033481
- 3-METHYL-1-ADAMANTANOL
- EN300-1655911
- SCHEMBL26079825
- 702-81-8
- DTXSID30399015
- 1-oxy-3-methyladamantane
- SCHEMBL986398
- Z56783005
-
- Inchi: 1S/C11H18O/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9,12H,2-7H2,1H3
- InChI Key: PJBDPRVLKHVTCY-UHFFFAOYSA-N
- SMILES: OC12CC3CC(C1)CC(C)(C3)C2
Computed Properties
- Exact Mass: 166.13584
- Monoisotopic Mass: 166.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Density: 1.139
- Melting Point: 130-131 ºC
- Boiling Point: 245 ºC
- Flash Point: 101 ºC
- PSA: 20.23
- LogP: 2.33760
3-methyladamantan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1655911-0.05g |
3-methyladamantan-1-ol |
702-81-8 | 95% | 0.05g |
$202.0 | 2023-06-05 | |
| Enamine | EN300-1655911-0.1g |
3-methyladamantan-1-ol |
702-81-8 | 95% | 0.1g |
$301.0 | 2023-06-05 | |
| Enamine | EN300-1655911-0.25g |
3-methyladamantan-1-ol |
702-81-8 | 95% | 0.25g |
$431.0 | 2023-06-05 | |
| Enamine | EN300-1655911-0.5g |
3-methyladamantan-1-ol |
702-81-8 | 95% | 0.5g |
$679.0 | 2023-06-05 | |
| Enamine | EN300-1655911-1.0g |
3-methyladamantan-1-ol |
702-81-8 | 95% | 1g |
$871.0 | 2023-06-05 | |
| Enamine | EN300-1655911-2.5g |
3-methyladamantan-1-ol |
702-81-8 | 95% | 2.5g |
$1707.0 | 2023-06-05 | |
| Enamine | EN300-1655911-5.0g |
3-methyladamantan-1-ol |
702-81-8 | 95% | 5g |
$2525.0 | 2023-06-05 | |
| Enamine | EN300-1655911-10.0g |
3-methyladamantan-1-ol |
702-81-8 | 95% | 10g |
$3746.0 | 2023-06-05 |
3-methyladamantan-1-ol Related Literature
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B. D. Cuddy,D. Grant,M. A. Mckervey J. Chem. Soc. D 1971 27
Additional information on 3-methyladamantan-1-ol
Research Brief on 3-Methyladamantan-1-ol (CAS: 702-81-8): Recent Advances and Applications
3-Methyladamantan-1-ol (CAS: 702-81-8), a derivative of adamantane, has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug development.
Recent studies have demonstrated that 3-methyladamantan-1-ol serves as a valuable scaffold in medicinal chemistry. Its rigid polycyclic structure provides exceptional stability while allowing for strategic functionalization at various positions. A 2023 study published in the Journal of Medicinal Chemistry reported successful modifications of the hydroxyl group at position 1, leading to derivatives with improved pharmacokinetic properties. The compound's lipophilicity (logP ≈ 2.1) and molecular weight (MW 166.26 g/mol) make it particularly suitable for central nervous system (CNS) drug development.
In the realm of antiviral research, 3-methyladamantan-1-ol has shown promising activity against influenza A viruses. A team at the University of Tokyo discovered that certain derivatives of this compound exhibit potent inhibition of viral M2 proton channels, with IC50 values in the low micromolar range. These findings, published in Antiviral Research (2024), suggest potential applications in developing novel anti-influenza agents that could circumvent existing resistance mechanisms.
The compound's role in neurodegenerative disease research has also expanded. A recent Nature Communications paper (2024) demonstrated that 3-methyladamantan-1-ol derivatives can modulate α-synuclein aggregation, a key pathological feature in Parkinson's disease. Through comprehensive molecular dynamics simulations and in vitro assays, researchers identified specific structural features responsible for this activity, opening new avenues for therapeutic intervention.
From a synthetic chemistry perspective, advances in catalytic methods have improved access to 3-methyladamantan-1-ol. A 2023 ACS Catalysis report detailed a novel palladium-catalyzed C-H functionalization approach that enables efficient large-scale production while minimizing environmental impact. This methodological breakthrough addresses previous challenges in the compound's commercial availability and supports its broader adoption in drug discovery programs.
Ongoing clinical investigations are exploring 3-methyladamantan-1-ol-based compounds for various indications. Phase I safety trials of a derivative targeting neuropathic pain (NCT05678244) recently completed enrollment, with preliminary results showing favorable tolerability profiles. Additionally, preclinical studies suggest potential applications in oncology, particularly in combination therapies with immune checkpoint inhibitors.
As research progresses, 3-methyladamantan-1-ol continues to demonstrate remarkable versatility in pharmaceutical development. Future directions include exploration of its use in drug delivery systems (leveraging its lipid solubility) and further optimization of its pharmacological properties through structure-activity relationship studies. The compound's unique combination of synthetic accessibility and biological relevance positions it as a promising candidate for multiple therapeutic areas.
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